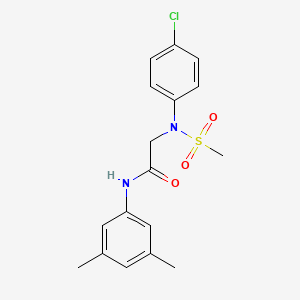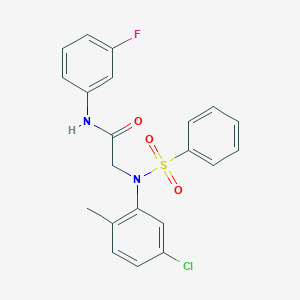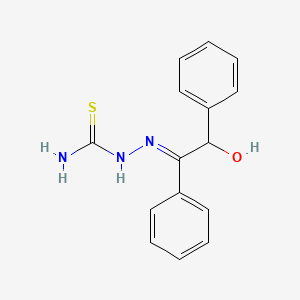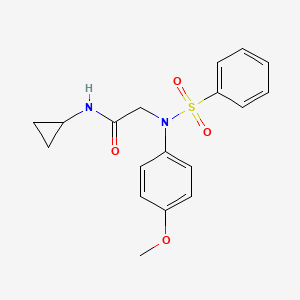
N~2~-(4-chlorophenyl)-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-(4-chlorophenyl)-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 49823, is a compound used in scientific research to study the mechanism of action and physiological effects of certain proteins and enzymes.
Mecanismo De Acción
N~2~-(4-chlorophenyl)-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 acts as a competitive antagonist at the glycine binding site on the NMDA receptor, blocking the binding of glycine and thereby inhibiting the activity of the receptor. This leads to a decrease in the influx of calcium ions into the cell and a reduction in the excitatory neurotransmission mediated by the NMDA receptor.
Biochemical and Physiological Effects:
The blockade of the glycine binding site by this compound 49823 has been shown to have a number of biochemical and physiological effects. For example, it can reduce the release of glutamate and other excitatory neurotransmitters, decrease the activity of certain enzymes involved in synaptic plasticity, and alter the expression of certain genes involved in learning and memory processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-(4-chlorophenyl)-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 in lab experiments is that it allows researchers to study the function of the glycine binding site on the NMDA receptor in a controlled and precise manner. However, one limitation is that it may not accurately reflect the physiological effects of blocking the glycine binding site in vivo, as other factors may be involved in the regulation of NMDA receptor activity.
Direcciones Futuras
There are several future directions for research involving N~2~-(4-chlorophenyl)-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823. For example, researchers could investigate the effects of blocking the glycine binding site on the NMDA receptor in different brain regions or in different animal models. Additionally, researchers could explore the potential therapeutic applications of this compound 49823 for conditions such as Alzheimer's disease, schizophrenia, and chronic pain. Finally, researchers could investigate the development of new compounds that target the glycine binding site with greater specificity and efficacy.
Aplicaciones Científicas De Investigación
N~2~-(4-chlorophenyl)-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 is used in scientific research to study the mechanism of action and physiological effects of certain proteins and enzymes. Specifically, it is used to study the function of the glycine binding site on the NMDA receptor, which is involved in synaptic plasticity and learning and memory processes.
Propiedades
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-12-8-13(2)10-15(9-12)19-17(21)11-20(24(3,22)23)16-6-4-14(18)5-7-16/h4-10H,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGOQOQXTYGNJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-allyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B3553973.png)
![N-[3-({[(diphenylacetyl)amino]carbonothioyl}amino)phenyl]-2-methylpropanamide](/img/structure/B3553977.png)
![3-{3-[4-(3-chlorophenyl)-1-piperazinyl]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B3553984.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3553989.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3554013.png)
![methyl 2-({[(2-anilino-2-oxoethyl)thio]acetyl}amino)benzoate](/img/structure/B3554018.png)


![3-[(4-chlorophenoxy)methyl]-N'-(2-thienylacetyl)benzohydrazide](/img/structure/B3554036.png)


